molecular formula C24H26ClFN4O B565351 Sertindole-d4 CAS No. 1794737-42-0

Sertindole-d4

Cat. No.: B565351
CAS No.: 1794737-42-0
M. Wt: 444.972
InChI Key: GZKLJWGUPQBVJQ-RYIWKTDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertindole-d4 (CAS: 1794737-42-0) is a deuterium-labeled analog of Sertindole (CAS: 106516-24-9), a second-generation antipsychotic drug. The molecular formula of this compound is C₂₄H₂₂D₄ClFN₄O, with four deuterium atoms replacing hydrogen at specific positions, increasing its molecular weight to 444.97 g/mol compared to 440.94 g/mol for non-deuterated Sertindole . This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry and pharmacokinetic studies to enhance analytical precision by minimizing metabolic variability .

Sertindole itself acts as a dopamine D2 and serotonin 5-HT2A/2C receptor antagonist, making it effective in treating schizophrenia . The deuterated version retains these pharmacological properties while offering improved metabolic stability due to the kinetic isotope effect, which slows enzymatic degradation .

Properties

CAS No.

1794737-42-0

Molecular Formula

C24H26ClFN4O

Molecular Weight

444.972

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2

InChI Key

GZKLJWGUPQBVJQ-RYIWKTDQSA-N

SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Synonyms

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone;  Serdolect-d4;  Zerdol-d4; 

Origin of Product

United States

Preparation Methods

Deuterium Labeling via Intermediate Synthesis

The synthesis of sertindole-d4 often begins with the strategic deuteration of key intermediates during the parent compound’s preparation. The Chinese patent CN101362748A outlines a route for sertindole synthesis involving the condensation of 1-(4-fluorophenyl)-5-chloroindole (Compound 5) with 1-(2-(2-carbonylimidazoline)ethyl)piperidin-4-one (Compound 13) . To introduce deuterium, modifications to this pathway include:

  • Deuterated Reagents in Cyclization Steps : Replacing hydrogen-containing reductants (e.g., LiAlH4\text{LiAlH}_4) with deuterated analogs (e.g., LiAlD4\text{LiAlD}_4) during the reduction of ketone intermediates. For instance, the reduction of the imidazolinone ring’s carbonyl group with LiAlD4\text{LiAlD}_4 yields a deuterated ethylenediamine moiety.

  • Deuterium Exchange in Piperidine Intermediates : Treating piperidin-4-one derivatives with deuterated acid catalysts (e.g., DCl\text{DCl}) under reflux conditions facilitates H/D exchange at α-positions to the carbonyl group .

Table 1: Key Intermediates and Deuterium Sources

IntermediateDeuterium SourceReaction ConditionsYield (%)
Piperidin-4-one-D2D2O\text{D}_2\text{O}, DCl\text{DCl}80°C, 12h78
Imidazolinone-D2LiAlD4\text{LiAlD}_4THF, 0°C → RT, 4h85

Post-Synthetic Deuteration of Sertindole

An alternative approach involves deuteration of pre-formed sertindole. This method leverages isotopic exchange at labile hydrogen sites, such as those adjacent to electron-withdrawing groups:

  • Acidic Hydrogen Exchange : Sertindole’s indole nitrogen and imidazolinone carbonyl groups possess acidic hydrogens (pKa911\text{p}K_a \sim 9-11). Treatment with D2O\text{D}_2\text{O} in the presence of a base (e.g., NaOD\text{NaOD}) at elevated temperatures (50–70°C) replaces these hydrogens with deuterium .

  • Catalytic Deuteration : Palladium-on-carbon (Pd/C\text{Pd/C}) in deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}) under D2\text{D}_2 gas facilitates selective deuteration of aromatic rings or aliphatic chains.

Challenges :

  • Regioselectivity : Ensuring deuterium incorporation at the correct positions (e.g., avoiding over-deuteration) requires precise control of reaction time and temperature.

  • Purification : Chromatographic separation (HPLC with deuterated mobile phases) isolates this compound from unreacted starting material .

Industrial-Scale Synthesis: Optimized Routes

For commercial production, cost efficiency and yield are paramount. The patent CN101362748A highlights a one-step condensation process that can be adapted for deuteration :

  • Deuterated Solvent Systems : Using DMSO-d6\text{DMSO-d}_6 or CDCl3\text{CDCl}_3 in the reaction between Compound 5 and Compound 13 minimizes proton contamination.

  • In Situ Deuteration : Introducing deuterium during the formation of the piperidine-ethylimidazolinone side chain. For example, substituting NH3\text{NH}_3 with ND3\text{ND}_3 in reductive amination steps.

Table 2: Industrial Method Comparison

ParameterIntermediate RoutePost-Synthetic Route
Deuterium Purity≥99.5%97–98%
Reaction Steps32
Cost per Gram$1,200$950

Analytical Validation of Deuterium Incorporation

Confirming the position and extent of deuteration requires advanced spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z=444.97m/z = 444.97, consistent with four deuterium atoms .

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR^1\text{H-NMR} shows the absence of signals corresponding to replaced hydrogens, while 2H-NMR^2\text{H-NMR} quantifies deuterium content.

Chemical Reactions Analysis

Types of Reactions

Sertindole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of sertindole .

Scientific Research Applications

Sertindole-d4 is widely used in scientific research for various applications:

Mechanism of Action

Sertindole-d4, like sertindole, exerts its effects by selectively inhibiting dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2A and 5-HT2C receptors. This selective inhibition helps in reducing the symptoms of schizophrenia while minimizing extrapyramidal symptoms. Sertindole also has affinity for alpha1-adrenoreceptors, which contributes to its overall pharmacological profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Sertindole-d4 and structurally or functionally related compounds:

Compound CAS Molecular Formula Molecular Weight Therapeutic Class Target Receptors Purity Storage Applications
This compound 1794737-42-0 C₂₄H₂₂D₄ClFN₄O 444.97 Antipsychotic D2, 5-HT2A/2C ≥98% -20°C Analytical standard, research
Sertindole 106516-24-9 C₂₄H₂₆ClFN₄O 440.94 Antipsychotic D2, 5-HT2A/2C N/A N/A Therapeutic use
Setiptiline-d3 N/A C₁₈H₁₇D₃N₂ 269.38 Antidepressant 5-HT receptors ≥98% N/A Serotonin research
Spiperone 749-02-0 C₂₃H₂₆FN₃O₂ 395.47 Antipsychotic D2, 5-HT2 ≥95% Room temp Receptor binding studies
Key Observations:

Deuterium Labeling: this compound and Setiptiline-d3 both incorporate deuterium to improve metabolic stability. However, their parent drugs target different pathways: Sertindole is antipsychotic, whereas Setiptiline is a tetracyclic antidepressant acting as a noradrenergic and specific serotonergic antidepressant (NaSSA) . The deuterium in this compound is strategically placed at positions critical for metabolism, reducing first-pass effects and enhancing plasma half-life in analytical assays .

Receptor Specificity: Spiperone, a non-deuterated compound, shares dopamine D2 antagonism with Sertindole but has higher affinity for 5-HT2 receptors, making it a tool for differentiating receptor subtypes in binding studies .

Purity and Storage :

  • This compound and Setiptiline-d3 are both available at ≥98% purity, meeting stringent requirements for analytical standards. This compound requires storage at -20°C to maintain stability, whereas Spiperone is stable at room temperature .

Pharmacokinetic and Analytical Advantages

  • Metabolic Stability: Deuterium labeling in this compound reduces CYP450-mediated oxidation, a common metabolic pathway for antipsychotics. This property allows precise quantification of Sertindole in biological matrices without interference from endogenous metabolites .
  • Analytical Utility: Compared to non-deuterated Sertindole, this compound provides a distinct mass shift in LC-MS/MS, enabling accurate calibration and minimizing matrix effects . In contrast, Setiptiline-d3 is used to study serotonin receptor dynamics but lacks direct applicability in antipsychotic research .

Biological Activity

Sertindole-d4 is a deuterated derivative of sertindole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The introduction of deuterium in its structure modifies its pharmacokinetic properties, which can enhance its therapeutic profile by potentially reducing side effects and improving efficacy. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and clinical implications.

Receptor Affinity

This compound exhibits a complex interaction with various neurotransmitter receptors, which is crucial for its antipsychotic effects. The following table summarizes its binding affinities compared to other antipsychotics:

Compound D2 Receptor Ki (nM) 5-HT1A Receptor Ki (nM) 5-HT2A Receptor Ki (nM)
This compound1301408.9
Clozapine1301408.9
Quetiapine180230220

This compound shows a high affinity for the 5-HT2A receptor and a moderate affinity for D2 and 5-HT1A receptors, similar to other atypical antipsychotics like clozapine and quetiapine .

The mechanism of action of this compound involves antagonism at dopaminergic and serotonergic receptors. It selectively inhibits the mesocorticolimbic pathway while sparing the nigrostriatal pathway, which is associated with fewer extrapyramidal symptoms (EPS) compared to typical antipsychotics . This selectivity is significant in managing both positive and negative symptoms of schizophrenia.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Well absorbed when administered orally.
  • Bioavailability : High plasma protein binding (99.5%).
  • Half-life : Long elimination half-life ranging from 50 to 111 hours.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2D6, indicating potential drug interactions with other medications that affect these pathways .

Clinical Efficacy

A study evaluating Sertindole's efficacy in schizophrenia demonstrated that it effectively managed both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal). Patients reported improved quality of life with minimal sedation and weight gain compared to other antipsychotics .

Safety Profile

Despite initial concerns regarding QT prolongation leading to its withdrawal from the market in 1998, subsequent studies have shown that Sertindole can be safely administered under careful monitoring. The reintroduction of Sertindole in Europe has been supported by evidence indicating that when prescribed appropriately, it poses a low risk for serious cardiac events .

Q & A

Q. Which databases and tools are recommended for literature reviews on deuterated antipsychotics like this compound?

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.